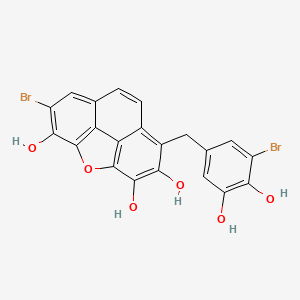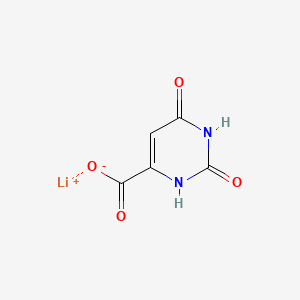
乙酰基鸟氨酸锂
描述
Lithium orotate: is a salt composed of lithium and orotic acid. It is available as the monohydrate, with the chemical formula LiC₅H₃N₂O₄·H₂O . Unlike other lithium salts, such as lithium carbonate or lithium chloride, lithium orotate is marketed as a dietary supplement and is believed to have unique properties that allow it to cross the blood-brain barrier more effectively .
科学研究应用
Biology: In biological research, lithium orotate is investigated for its potential neuroprotective effects and its ability to cross the blood-brain barrier more effectively than other lithium salts .
Medicine: Lithium orotate is explored as a potential treatment for mood disorders, such as bipolar disorder, due to its purported ability to provide therapeutic levels of lithium with lower doses and reduced side effects compared to lithium carbonate .
Industry: In industrial applications, lithium orotate is used in the production of dietary supplements and is being researched for its potential use in enhancing cognitive function and neuroprotection .
作用机制
Target of Action
Lithium orotate primarily targets several enzymes and neurotransmitter receptors in the brain. It interacts with glycogen synthase kinase-3B (GSK-3B) , inositol phosphatases , and glutamate receptors . These targets play crucial roles in mood regulation, neuroprotection, and neurotransmission .
Mode of Action
Lithium orotate’s therapeutic action is due to its interaction with its targets, leading to a number of effects. It inhibits enzymes like GSK-3B and inositol phosphatases, and modulates glutamate receptors . Lithium orotate also upregulates insulin-like growth factor-1 (IGF-1) , and brain-derived neurotrophic factor (BDNF) , which stimulate stem cells to generate new hippocampal neurons .
Biochemical Pathways
Lithium orotate affects several biochemical pathways. It promotes osteoblastic activities by activating canonical Wingless (Wnt)/beta (β)-catenin , phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) and bone morphogenetic protein-2 (BMP-2) transduction pathways . It also suppresses osteoclastic activities by inhibiting the receptor activator of nuclear factor-kappa B (RANK)/receptor activator of nuclear factor-kappa B ligand (RANKL)/osteoprotegerin (OPG) system, nuclear factor-kappa B (NF-κB) , mitogen-activated protein kinase (MAPK) , and calcium signaling cascades .
Pharmacokinetics
Lithium orotate is suggested to possess uptake properties that allow for reduced dosing, thus mitigating toxicity concerns . It demonstrates superior efficacy, potency, and tolerability compared to lithium carbonate in both male and female mice as a result of select transport-mediated uptake .
Result of Action
The molecular and cellular effects of lithium orotate’s action include neuroprotection, reduction of glutamate-induced excitotoxicity, and enhancement of BDNF . These effects ultimately lead to changes in the structure and function of neurocircuitry implicated in mood dysregulation and neurocognitive dysfunction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of lithium orotate. For instance, epidemiological observations suggest that environmentally relevant lithium doses may exert beneficial health effects, leading to a decrease in the rate of suicides and levels of violence . .
生化分析
Biochemical Properties
Lithium orotate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it inhibits is glycogen synthase kinase 3 beta (GSK-3β), which is involved in numerous cellular processes, including cell signaling and gene expression . Lithium orotate also modulates neurotransmitter activity, enhances neurotrophic factors, and reduces neuroinflammation . These interactions are crucial for its potential therapeutic effects in mood stabilization and neuroprotection.
Cellular Effects
Lithium orotate influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, lithium orotate upregulates neurotrophins such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are essential for neuronal function and survival . Additionally, it reduces amyloid and tau protein-induced neurotoxicity, which is significant in the context of neurodegenerative diseases .
Molecular Mechanism
At the molecular level, lithium orotate exerts its effects through several mechanisms. It inhibits enzymes like GSK-3β and inositol monophosphatase, leading to the activation of cellular reaction cascades that induce neuroprotective and anti-apoptotic proteins . Lithium orotate also modulates neurotransmitter activity by boosting dopamine and serotonin levels while reducing excitatory neurotransmission . These molecular interactions contribute to its mood-stabilizing and neuroprotective properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lithium orotate change over time. Studies have shown that lithium orotate maintains stable serum concentrations for longer periods compared to lithium carbonate . This stability is crucial for its sustained therapeutic effects. Long-term studies have indicated that lithium orotate can lead to neuroregeneration and cognitive improvements, particularly in the context of neurodegenerative diseases .
Dosage Effects in Animal Models
The effects of lithium orotate vary with different dosages in animal models. Lower doses of lithium orotate have been found to achieve therapeutic brain lithium concentrations with relatively stable serum levels . Higher doses can lead to toxic effects, including renal dysfunction and elevated serum creatinine levels . It is essential to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
Lithium orotate is involved in several metabolic pathways. It enhances the synthesis of neuroprotective hormones like BDNF, which promote the formation of new brain cells . Additionally, lithium orotate influences the metabolism of neurotransmitters and reduces oxidative stress by boosting glutathione-dependent enzymes . These metabolic effects are vital for its neuroprotective and mood-stabilizing properties.
Transport and Distribution
Lithium orotate is rapidly absorbed by the gastrointestinal tract and distributed throughout the body. It crosses the blood-brain barrier more efficiently than lithium carbonate, allowing for lower dosages to achieve therapeutic effects . Lithium orotate interacts with transporters and binding proteins that facilitate its uptake and distribution within cells and tissues .
Subcellular Localization
Lithium orotate’s subcellular localization is crucial for its activity and function. It is distributed within various cellular compartments, including the cytoplasm and nucleus. Lithium orotate’s ability to modulate neurotransmitter activity and gene expression is partly due to its localization within these compartments . Additionally, post-translational modifications and targeting signals direct lithium orotate to specific organelles, enhancing its therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions: Lithium orotate can be synthesized by reacting lithium hydroxide with orotic acid in an aqueous solution. The reaction typically proceeds as follows: [ \text{LiOH} + \text{C}_5\text{H}_4\text{N}_2\text{O}_4 \rightarrow \text{LiC}_5\text{H}_3\text{N}_2\text{O}_4 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, lithium orotate is produced by combining lithium carbonate with orotic acid under controlled conditions. The mixture is then purified and crystallized to obtain the final product .
化学反应分析
Types of Reactions:
Oxidation and Reduction: Lithium orotate does not undergo significant oxidation or reduction reactions under normal conditions.
Substitution: Lithium orotate can participate in substitution reactions where the lithium ion is replaced by other cations.
Complexation: Lithium orotate can form complexes with various metal ions, which can alter its solubility and bioavailability.
Common Reagents and Conditions:
Reagents: Common reagents include lithium hydroxide, lithium carbonate, and orotic acid.
Conditions: Reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.
Major Products: The primary product of these reactions is lithium orotate itself, with water being a common byproduct .
相似化合物的比较
Lithium Carbonate: Commonly used in the treatment of bipolar disorder but has a narrow therapeutic window and significant side effects.
Lithium Chloride: Another lithium salt with similar applications but different pharmacokinetic properties.
Uniqueness: Lithium orotate is unique in its ability to cross the blood-brain barrier more effectively, potentially allowing for lower doses and reduced side effects compared to other lithium salts .
属性
IUPAC Name |
lithium;2,4-dioxo-1H-pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.Li/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJGDPULXXNWJP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(NC(=O)NC1=O)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3LiN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063748 | |
| Record name | Lithium orotate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5266-20-6 | |
| Record name | Lithium orotate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005266206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium orotate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM OROTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2N7Z24B30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


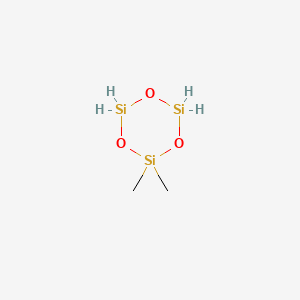
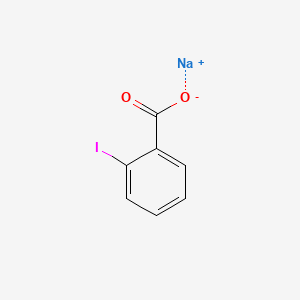
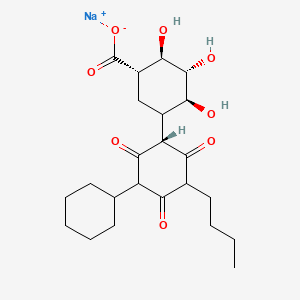


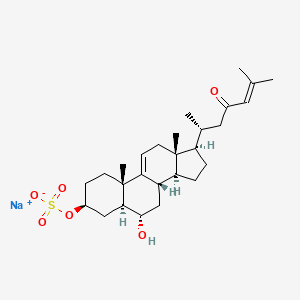
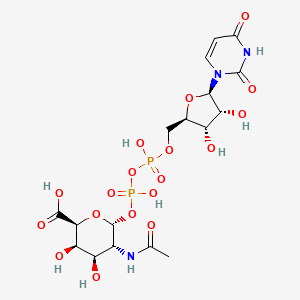
![[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol](/img/structure/B1261054.png)

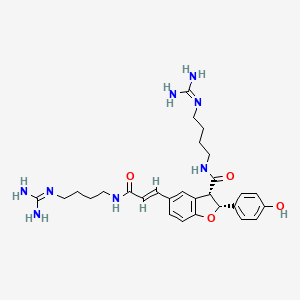
![(5R)-5-tert-butyl-1-[(3S)-3-[(4-methylphenyl)thio]-3-phenylpropyl]-2-azepanone](/img/structure/B1261058.png)
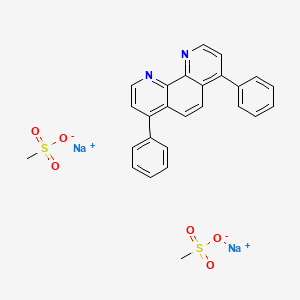
![(4R,4aR,7S,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(4R,4aR,7S,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;hydrochloride](/img/structure/B1261060.png)
